molecular formula C12H13F2N3 B11744421 N-(3-fluorobenzyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11744421
M. Wt: 237.25 g/mol
InChI Key: TTWPRBIEBPJICR-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with fluoroethyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and 3-fluorobenzyl chloride.

    Formation of Intermediate: The reaction between 2-fluoroethylamine and 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of an intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring, resulting in the final product, 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluoroethyl or fluorophenyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 1-(3-fluorophenyl)-3-methyl-2-thiourea
  • 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether

Uniqueness

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c13-4-5-17-9-12(8-16-17)15-7-10-2-1-3-11(14)6-10/h1-3,6,8-9,15H,4-5,7H2

InChI Key

TTWPRBIEBPJICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CN(N=C2)CCF

Origin of Product

United States

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